tert-Butyl3-hydroxy-1H-indole-2-carboxylate
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Overview
Description
tert-Butyl 3-hydroxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-hydroxy-1H-indole-2-carboxylate typically involves the Vilsmeier formylation of 4-bromo-1H-indole at the 3-position, followed by conversion to the N-Boc derivative. The aldehyde group is then reduced with sodium borohydride in methanol to obtain the alcohol, which is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-hydroxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyl compound.
Scientific Research Applications
tert-Butyl 3-hydroxy-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active indole derivatives.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxy-1H-indole-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other indole derivatives. These interactions may involve binding to specific receptors or enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-aldehyde: An intermediate in the synthesis of various indole derivatives.
Uniqueness
tert-Butyl 3-hydroxy-1H-indole-2-carboxylate is unique due to its tert-butyl and hydroxy substituents, which confer specific chemical properties and reactivity. These features make it a valuable compound for synthetic and medicinal chemistry applications .
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)10-11(15)8-6-4-5-7-9(8)14-10/h4-7,14-15H,1-3H3 |
InChI Key |
FVXMMKGUFOQPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C2=CC=CC=C2N1)O |
Origin of Product |
United States |
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